molecular formula C15H17N B104351 (R)-alpha-Phenyl-4-methylphenethylamine CAS No. 30339-32-3

(R)-alpha-Phenyl-4-methylphenethylamine

Cat. No. B104351
CAS RN: 30339-32-3
M. Wt: 211.3 g/mol
InChI Key: ZICDZTXDTPZBKH-OAHLLOKOSA-N
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Description

(R)-alpha-Phenyl-4-methylphenethylamine, also known as R-MA, is a psychoactive drug that belongs to the phenethylamine class. It is a chiral compound that has been synthesized and studied for its potential use in scientific research. R-MA is a stereoselective agonist of the trace amine-associated receptor 1 (TAAR1), which is a G protein-coupled receptor that is expressed in the brain and other tissues.

Mechanism Of Action

(R)-alpha-Phenyl-4-methylphenethylamine is a selective agonist of the TAAR1 receptor, which is a G protein-coupled receptor that is expressed in the brain and other tissues. Activation of TAAR1 by (R)-alpha-Phenyl-4-methylphenethylamine leads to the release of intracellular calcium ions and the activation of downstream signaling pathways. The exact mechanism of action of (R)-alpha-Phenyl-4-methylphenethylamine and TAAR1 signaling is not fully understood, but it is thought to play a role in modulating neurotransmitter release and neuronal activity.

Biochemical And Physiological Effects

(R)-alpha-Phenyl-4-methylphenethylamine has been shown to have anxiolytic and antidepressant-like effects in animal models, suggesting that it may have therapeutic potential for anxiety and depression. It has also been shown to modulate dopamine and serotonin release in the brain, which may contribute to its effects on mood and behavior. (R)-alpha-Phenyl-4-methylphenethylamine has been found to increase locomotor activity in rodents, indicating a potential stimulant effect. However, the exact biochemical and physiological effects of (R)-alpha-Phenyl-4-methylphenethylamine are still being studied.

Advantages And Limitations For Lab Experiments

(R)-alpha-Phenyl-4-methylphenethylamine has several advantages for use in laboratory experiments. It is a selective agonist of the TAAR1 receptor, which makes it a useful tool compound for studying TAAR1 signaling pathways. (R)-alpha-Phenyl-4-methylphenethylamine is also relatively easy to synthesize and purify, which makes it accessible for use in research. However, (R)-alpha-Phenyl-4-methylphenethylamine has some limitations for use in laboratory experiments. It is a psychoactive drug that may have effects on behavior and mood, which can complicate interpretation of experimental results. Additionally, the exact mechanism of action of (R)-alpha-Phenyl-4-methylphenethylamine and TAAR1 signaling is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on (R)-alpha-Phenyl-4-methylphenethylamine and its potential use in scientific research. One area of interest is the development of more selective and potent TAAR1 agonists for use in drug discovery efforts. Additionally, further studies are needed to fully understand the mechanism of action of (R)-alpha-Phenyl-4-methylphenethylamine and TAAR1 signaling pathways. (R)-alpha-Phenyl-4-methylphenethylamine may also have potential therapeutic applications for anxiety and depression, and further studies are needed to explore this possibility. Finally, more research is needed to understand the long-term effects of (R)-alpha-Phenyl-4-methylphenethylamine on behavior and physiology.

Synthesis Methods

The synthesis of (R)-alpha-Phenyl-4-methylphenethylamine involves the reduction of the corresponding precursor, (R)-alpha-Phenyl-4-methylphenylacetone, using a reducing agent such as lithium aluminum hydride. This method has been used to produce (R)-alpha-Phenyl-4-methylphenethylamine in both small and large-scale quantities. The purity of (R)-alpha-Phenyl-4-methylphenethylamine can be determined using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

(R)-alpha-Phenyl-4-methylphenethylamine has been studied for its potential use in scientific research, particularly in neuroscience and drug discovery. It has been shown to have anxiolytic and antidepressant-like effects in animal models, suggesting that it may have therapeutic potential for anxiety and depression. (R)-alpha-Phenyl-4-methylphenethylamine has also been investigated for its potential as a tool compound for studying the TAAR1 receptor and its signaling pathways. Additionally, (R)-alpha-Phenyl-4-methylphenethylamine has been used in drug discovery efforts to develop TAAR1 agonists with improved pharmacological properties.

properties

CAS RN

30339-32-3

Product Name

(R)-alpha-Phenyl-4-methylphenethylamine

Molecular Formula

C15H17N

Molecular Weight

211.3 g/mol

IUPAC Name

(1R)-2-(4-methylphenyl)-1-phenylethanamine

InChI

InChI=1S/C15H17N/c1-12-7-9-13(10-8-12)11-15(16)14-5-3-2-4-6-14/h2-10,15H,11,16H2,1H3/t15-/m1/s1

InChI Key

ZICDZTXDTPZBKH-OAHLLOKOSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C[C@H](C2=CC=CC=C2)N

SMILES

CC1=CC=C(C=C1)CC(C2=CC=CC=C2)N

Canonical SMILES

CC1=CC=C(C=C1)CC(C2=CC=CC=C2)N

synonyms

(αR)-4-Methyl-α-phenylbenzeneethanamine;  (-)-p-Methyl-α-phenylphenethylamine;  (-)-1-Phenyl-2-(p-tolyl)ethylamine;  (-)-4-Methyl-α-phenylphenethylamine;  (R)-2-(p-Tolyl)-1-phenylethylamine_x000B_

Origin of Product

United States

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